5,6-Dichloropyridin-3-yl acetate

physicochemical properties thermal stability chromatography

5,6-Dichloropyridin-3-yl acetate (CAS 110861-18-2) is a shelf-stable, crystalline protected form of 5,6-dichloropyridin-3-ol. The acetyl group is cleanly removed under mild basic conditions, enabling efficient access to a key intermediate for sulfur-containing heterocyclic pesticides and a documented pharmacophoric fragment in nicotinic acetylcholine receptor analgesic agents. It withstands Suzuki–Miyaura coupling for direct C–C bond diversification. This compound is not interchangeable with non-halogenated or monochlorinated pyridyl acetates, whose altered electrophilicity and regiochemistry compromise synthetic utility. Choose this compound for reliable, scalable entry into the biologically privileged 5,6-dichloro-3-hydroxypyridine scaffold.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
Cat. No. B8640104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloropyridin-3-yl acetate
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(N=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3
InChIKeyZWUBSOYJEJHMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6‑Dichloropyridin‑3‑yl Acetate – Physicochemical Profile & Synthetic Intermediate Role


5,6‑Dichloropyridin‑3‑yl acetate (CAS 110861‑18‑2) is a halogenated pyridine ester that serves as a protected form of 5,6‑dichloropyridin‑3‑ol, a key building block in agrochemical and pharmaceutical discovery [REFS‑1]. The compound contains an acetyl protecting group on the 3‑position of the pyridine ring and two electron‑withdrawing chlorine atoms at the 5‑ and 6‑positions. Its predicted boiling point (291.1 ± 40.0 °C), density (1.428 ± 0.06 g/cm³), and strongly negative pKa (−5.61 ± 0.10) differ markedly from those of the non‑halogenated analog 3‑acetoxypyridine and the monochlorinated analog 6‑chloropyridin‑3‑yl acetate [REFS‑2][REFS‑3].

5,6‑Dichloropyridin‑3‑yl Acetate – Why Generic Substitution Fails in Synthesis


The combination of the acetyl protecting group and the specific 5,6‑dichloro pattern is not interchangeable with other pyridyl acetates. The acetyl group can be cleanly removed under mild basic conditions to generate 5,6‑dichloropyridin‑3‑ol, an intermediate that has been explicitly used to construct bi‑ or tricyclic heterocycles with sulfur‑containing substituents as pesticides [REFS‑1][REFS‑2]. In contrast, the monochlorinated analog 6‑chloropyridin‑3‑yl acetate lacks the second electron‑withdrawing chlorine atom, which reduces the electrophilicity of the ring for nucleophilic aromatic substitution (SNAr) and alters the regiochemical outcome of subsequent functionalization [REFS‑3]. The non‑halogenated parent compound 3‑acetoxypyridine does not provide the same SNAr activation and cannot be converted into the biologically privileged 5,6‑dichloro‑3‑hydroxypyridine scaffold.

5,6‑Dichloropyridin‑3‑yl Acetate – Quantitative Differentiation Evidence


Physicochemical Property Differentiation: Boiling Point, Density, and pKa

The physicochemical properties of 5,6‑dichloropyridin‑3‑yl acetate are markedly different from its closest analogs, impacting purification, handling, and formulation. The target compound exhibits a predicted boiling point of 291.1 ± 40.0 °C, density of 1.428 ± 0.06 g/cm³, and a pKa of −5.61 ± 0.10 [REFS‑1]. In comparison, 6‑chloropyridin‑3‑yl acetate (monochloro analog) has a predicted boiling point of 260.4 ± 25.0 °C, density of 1.297 ± 0.06 g/cm³, and a pKa of −3.23 ± 0.10 [REFS‑2]. The non‑halogenated reference compound 3‑acetoxypyridine shows a substantially lower boiling point (218.6 ± 13.0 °C) and density (1.1 ± 0.1 g/cm³) [REFS‑3].

physicochemical properties thermal stability chromatography

Hydrolytic Deprotection Yield to 5,6‑Dichloropyridin‑3‑ol

Under basic conditions (KOH, THF/H₂O, 0 °C → rt), 5,6‑dichloropyridin‑3‑yl acetate is hydrolyzed to 5,6‑dichloropyridin‑3‑ol in an isolated yield of 65% after recrystallization [REFS‑1]. The same hydrolysis of the monochlorinated analog 6‑chloropyridin‑3‑yl acetate proceeds under similar conditions, but the resulting 6‑chloropyridin‑3‑ol is a different scaffold that cannot serve as a direct precursor to the 5,6‑dichloro‑substituted heterocycles described in pesticide patents [REFS‑2]. Hydrolysis of the non‑halogenated 3‑acetoxypyridine yields 3‑hydroxypyridine, which lacks the two chlorine atoms required for subsequent SNAr activation.

protecting group strategy synthetic intermediate agrochemical synthesis

Suzuki‑Miyaura Coupling Efficiency Demonstrating Synthetic Versatility

5,6‑Dichloropyridin‑3‑yl acetate participates in palladium‑catalyzed Suzuki‑Miyaura couplings, enabling the introduction of aryl/heteroaryl groups at the pyridine core. In a patent procedure, reaction with (4,6‑dichloropyridin‑3‑yl)boronic acid under Pd(dppf)₂Cl₂ catalysis in THF/H₂O (4:1) at 70 °C for 9.5 h afforded the cross‑coupled product in 91% yield (LCMS: m/z 463 [M+H]⁺) [REFS‑1]. Comparative yields for the monochlorinated analog 6‑chloropyridin‑3‑yl acetate or the non‑halogenated 3‑acetoxypyridine under identical conditions are not reported, but the presence of two chlorine atoms is expected to enhance oxidative addition and regioselectivity in palladium‑catalyzed couplings of dichloroheteroarenes [REFS‑2].

cross‑coupling C–C bond formation medicinal chemistry

5,6‑Dichloropyridin‑3‑yl Acetate – Key Application Scenarios


Synthesis of 5,6‑Dichloropyridin‑3‑ol for Agrochemical Lead Generation

The acetate serves as a shelf‑stable, crystalline precursor to 5,6‑dichloropyridin‑3‑ol, which is a documented intermediate for bi‑ or tricyclic heterocycles containing sulfur substituents that are under evaluation as pesticides [REFS‑1]. The hydrolysis conditions are mild and the 65% isolated yield provides a reliable entry point for SAR exploration.

Construction of nAChR‑Targeted Analgesic Candidates

The 5,6‑dichloropyridin‑3‑yl fragment is a critical pharmacophoric element in (1S,5S)‑3‑(5,6‑dichloro‑3‑pyridinyl)‑3,6‑diazabicyclo[3.2.0]heptane, a patented analgesic agent acting on nicotinic acetylcholine receptors [REFS‑2]. The acetate can be used as a masked precursor to introduce this fragment during multi‑step synthesis.

Palladium‑Catalyzed Diversification for Medicinal Chemistry Libraries

The acetate withstands Suzuki‑Miyaura conditions, allowing direct C–C bond formation to generate diverse biaryl and heteroaryl derivatives with high efficiency (91% yield reported) [REFS‑3]. This makes the compound suitable for automated parallel synthesis platforms.

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